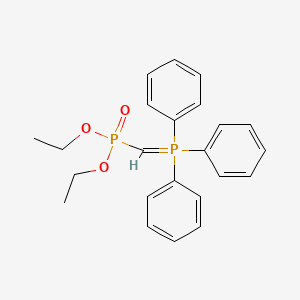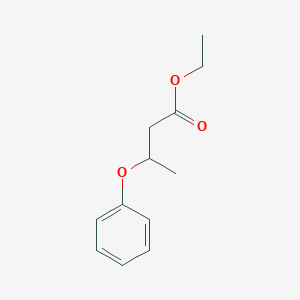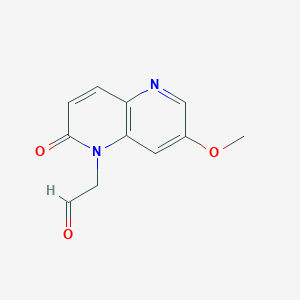
2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde
Descripción general
Descripción
2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a naphthyridine core with a methoxy group at the 7-position and an acetaldehyde group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Naphthyridine Core: Starting from a suitable precursor, such as 2-aminonicotinic acid, cyclization reactions can be employed to form the naphthyridine core.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formylation: The acetaldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)acetic acid.
Reduction: Formation of (7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethanol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-1,5-naphthyridine: Lacks the methoxy and acetaldehyde groups, but shares the naphthyridine core.
7-methoxy-1,5-naphthyridine: Lacks the oxo and acetaldehyde groups, but has the methoxy group at the 7-position.
1,5-naphthyridine-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
Uniqueness
2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde is unique due to the combination of its methoxy, oxo, and acetaldehyde groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-(7-methoxy-2-oxo-1,5-naphthyridin-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-6-10-9(12-7-8)2-3-11(15)13(10)4-5-14/h2-3,5-7H,4H2,1H3 |
Clave InChI |
VDYYYRSDKMFHTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=O)N2CC=O)N=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
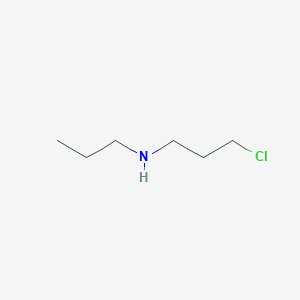
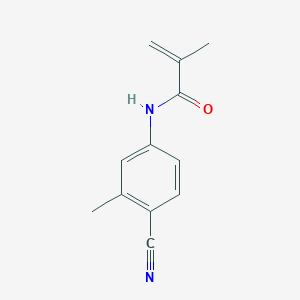
![Tert-butyl 1-isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B8578655.png)
![methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate](/img/structure/B8578661.png)
![2-[2'-(o-Hydroxyphenyl)ethyl]thiazolidine](/img/structure/B8578683.png)
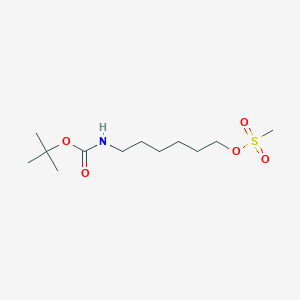
![Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
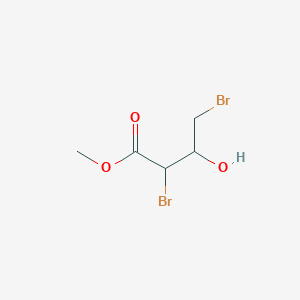
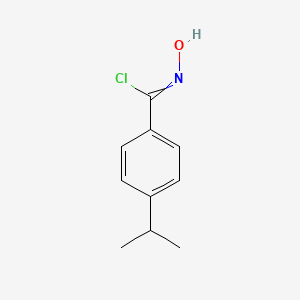
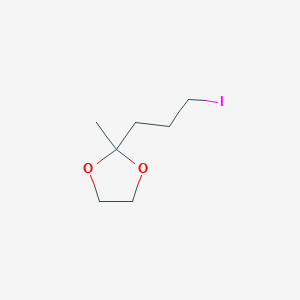
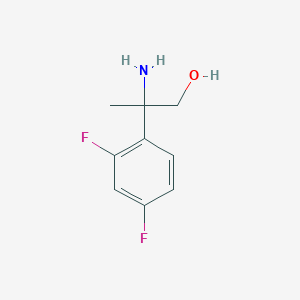
![5-{[4-(3-Phenylpropanoyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B8578733.png)
